Bench Stability: Potassium (2-Acetoxyethyl)trifluoroborate vs. Boronic Acid Analogs
Potassium organotrifluoroborates, as a class, exhibit indefinite stability to air and moisture, a stark contrast to their boronic acid counterparts which readily undergo protodeboronation and oxidation [1]. This class-level inference is supported by vendor documentation for the specific compound, which confirms it is a bench-stable, crystalline solid that can be stored without special precautions against air or moisture .
| Evidence Dimension | Stability to air and moisture |
|---|---|
| Target Compound Data | Indefinitely bench-stable; no special storage precautions required |
| Comparator Or Baseline | 2-Acetoxyethylboronic acid or its pinacol ester |
| Quantified Difference | Not quantified in available sources, but class-level inference from primary literature indicates a qualitative advantage in handling and storage. |
| Conditions | Standard laboratory ambient conditions (air, moisture) |
Why This Matters
Procurement of a bench-stable reagent reduces waste from decomposition, ensures consistent stoichiometry, and simplifies experimental workflow, directly impacting project timelines and cost-efficiency.
- [1] Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Utility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. View Source
